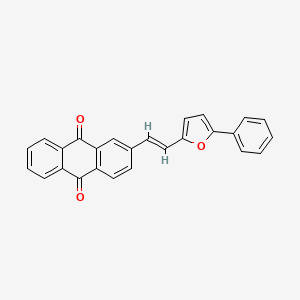

![molecular formula C13H18N2O2 B2463601 tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 257937-10-3](/img/structure/B2463601.png)

tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C13H18N2O2 . It is a derivative of pyrrolopyridine, a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a tert-butyl carboxylate group and a methyl group attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Metabolic Pathways and Enzymatic Interactions

- CYP2C8- and CYP3A-Mediated Metabolism : This compound is metabolized by human cytochrome P450 isoforms, particularly CYP3A4, CYP3A5, and CYP2C8. The metabolism involves oxidation of the tert-butyl moiety and other pathways, leading to the formation of several metabolites, including unusual C-demethylated metabolites. This highlights its potential use in pharmacokinetics and drug metabolism studies (Prakash et al., 2008).

Synthesis and Chemical Transformations

- Synthesis of Nicotinic Acetylcholine Receptor Agonists : It serves as an intermediate in the optimized large-scale synthesis of compounds targeting nicotinic acetylcholine receptors, indicating its role in the development of neurological therapeutics (Jarugu et al., 2018).

- Palladium-Catalyzed Coupling Reactions : The compound participates in palladium-catalyzed coupling reactions, which is fundamental in organic synthesis and the creation of various chemical entities (Wustrow & Wise, 1991).

- Anionic Cascade Recyclization : The tert-butyl group plays a role in anionic cascade reactions, leading to the formation of complex N-heterocyclic compounds. This is significant in synthetic chemistry for the development of diverse molecular structures (Ivanov, 2020).

Potential Applications in Drug Development

Intermediate for Anticancer Drugs : This compound is used as an intermediate in the synthesis of small molecule anticancer drugs. It undergoes various reactions like nucleophilic substitution and oxidation, highlighting its versatility in medicinal chemistry (Zhang et al., 2018).

Hydrazination and Mechanistic Studies : In the synthesis of acyl hydrazides, unexpected C–S bond cleavage was observed with this compound, leading to interesting mechanistic insights that could be important for developing new synthetic methodologies (Nordin et al., 2016).

properties

IUPAC Name |

tert-butyl 2-methyl-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-7-10-8-14-6-5-11(10)15(9)12(16)17-13(2,3)4/h5-6,8-9H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQUQGKOQRLHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2463518.png)

![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2463521.png)

![3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463522.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2463525.png)

![1-(2,3-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2463528.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2463532.png)

![5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2463535.png)

![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2463537.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B2463539.png)